molecular formula C8H17NO2S B024331 D-Buthionine CAS No. 13073-22-8

D-Buthionine

Cat. No. B024331
CAS RN: 13073-22-8
M. Wt: 191.29 g/mol
InChI Key: LAXXPOJCFVMVAX-SSDOTTSWSA-N
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Description

Synthesis Analysis

Buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) has been identified as a potent inhibitor of gamma-glutamylcysteine synthetase, demonstrating a high level of specificity and efficiency in inhibiting glutathione synthesis. Its synthesis involves the modification of methionine sulfoximine analogs to enhance inhibitory activity. Alpha-methyl buthionine sulfoximine, a derivative, has also been prepared and shown to possess comparable efficacy, suggesting its potential utility in experimental systems requiring glutathione synthesis inhibition (Griffith & Meister, 1979).

Molecular Structure Analysis

The molecular structure of L-buthionine (SR)-sulfoximine has been analyzed through chiral solvent HPLC procedures and X-ray diffraction, providing insights into the specific interactions that contribute to its inhibitory activity. The analysis highlights the importance of the sulfoximine group and the stereochemistry of the compound in its mechanism of action as a glutathione synthesis inhibitor (Campbell, Hayward, & Griffith, 1991).

Chemical Reactions and Properties

Buthionine sulfoximine's chemical properties enable it to selectively inhibit glutathione synthesis without affecting other enzymatic systems like glutamine synthetase. This specificity is attributed to its structure, allowing it to bind effectively at the enzyme site normally occupied by the acceptor amino acid in the glutathione biosynthesis pathway (Griffith & Meister, 1979).

Scientific Research Applications

  • Enhancing Chemotherapeutic Efficacy : BSO may boost the effectiveness of chemotherapeutic agents in drug-resistant tumors and has antiangiogenesis activity (Definitions, 2020). It can also potentiate the effects of chemotherapeutic agents and radiotherapy, showing efficacy in entering cells across the blood-brain barrier (Fekete et al., 1990). Furthermore, BSO combined with tumor necrosis factor-alpha can overcome resistance in human renal and ovarian cancer cells (Mizutani & Yoshida, 1994).

  • Studying Glutathione Role : BSO, a selective inhibitor of glutathione biosynthesis, is significant for investigating the in vivo role of glutathione and its antioxidant properties (Broquist, 2009). It inhibits glutathione synthesis more effectively than other sulfoximines and leads to rapid depletion of glutathione levels in various tissues (Griffith & Meister, 1979; Minchinton et al., 1984).

  • Cytotoxicity in Neuroblastoma Cell Lines : BSO shows high cytotoxicity for most neuroblastoma cell lines, particularly those with MYCN amplification (Anderson et al., 1999).

  • Dietary Supplementation Applications : Dietary supplementation with D-Buthionine analogs like dl-methionine has been studied for inducing sodium-dependent l-methionine absorption in porcine jejunum (Romanet et al., 2020) and improving milk protein yield in dairy cows (Rulquin et al., 2006).

  • Applications in Toxicology and Xenobiotic Studies : BSO is a specific depletor of tissue glutathione, useful for investigating xenobiotic-induced toxicities (Drew & Miners, 1984).

  • Transport Mechanisms in Cells : DL-HMB, a derivative of D-Buthionine, is transported across the apical membrane of Caco-2 cells by a mechanism similar to monocarboxylate transporter 1, demonstrating its biological transport applications (Martín-Venegas et al., 2007).

Safety And Hazards

D-Buthionine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

D-Buthionine and its analogs have potential applications in cancer research. For instance, it has been found to increase the sensitivity of cancer cells to anticancer agents . Moreover, nanoformulations of D-Buthionine are envisaged as potential chemotherapeutics .

properties

IUPAC Name

(2R)-2-amino-4-butylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXPOJCFVMVAX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428105
Record name D-Buthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Buthionine

CAS RN

13073-22-8
Record name S-Butyl-D-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13073-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Buthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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